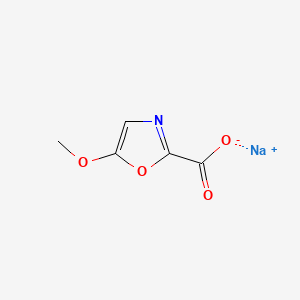![molecular formula C13H5F6N3OS2 B13915580 2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B13915580.png)
2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide is a complex organic compound featuring multiple trifluoromethyl groups and heterocyclic structures. The presence of trifluoromethyl groups significantly influences the compound’s chemical properties, making it highly relevant in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide typically involves multi-step reactions. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the high reactivity of trifluoromethyl radicals to introduce the trifluoromethyl groups into the desired positions on the molecule.
Industrial Production Methods
Industrial production of this compound may involve the use of specialized reagents and catalysts to ensure high yield and purity. For example, the Swarts reaction, which uses antimony trifluoride and antimony pentachloride, can be employed to introduce trifluoromethyl groups into aromatic compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or other reducing agents.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, sulfur tetrafluoride, and various transition metal catalysts . Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield trifluoromethyl oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide has numerous applications in scientific research:
Biology: Its unique chemical properties make it useful in studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with specific enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethane (H–CF3): A simple trifluoromethyl compound used in various industrial applications.
1,1,1-Trifluoroethane (H3C–CF3): Another trifluoromethyl compound with applications in refrigeration and as a blowing agent.
Hexafluoroacetone (F3C–CO–CF3): Used in the synthesis of fluorinated polymers and other advanced materials.
Uniqueness
2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide stands out due to its complex structure and multiple trifluoromethyl groups, which impart unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, reactivity, and specificity .
Propiedades
Fórmula molecular |
C13H5F6N3OS2 |
|---|---|
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C13H5F6N3OS2/c14-12(15,16)5-1-2-6-7(3-5)25-11(21-6)22-9(23)8-4-20-10(24-8)13(17,18)19/h1-4H,(H,21,22,23) |
Clave InChI |
FVQKQPWGUPWCHP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)SC(=N2)NC(=O)C3=CN=C(S3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[1-[Benzyl(methyl)amino]cyclobutyl]ethanol](/img/structure/B13915545.png)


![(S)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13915565.png)


![2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol](/img/structure/B13915577.png)

